molecular formula C7H14O2 B6216951 (1s,3s)-3-propoxycyclobutan-1-ol, cis CAS No. 2329122-17-8

(1s,3s)-3-propoxycyclobutan-1-ol, cis

Cat. No.: B6216951
CAS No.: 2329122-17-8
M. Wt: 130.2
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Description

(1s,3s)-3-propoxycyclobutan-1-ol, cis is a chiral cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. The saturated cyclobutane core is a privileged scaffold that provides enhanced three-dimensionality and structural rigidity compared to flat aromatic systems, which is valuable for exploring novel chemical space and improving pharmacological properties in lead optimization campaigns . The cis-configuration of the 1,3-disubstituted cyclobutane is critical, as stereochemistry is a well-established determinant of biological activity, influencing a molecule's interaction with enzymes, receptors, and transport systems . This compound serves as a versatile synthetic intermediate or molecular scaffold. The presence of both a hydroxyl and a propoxy ether functional group on the same ring allows for further synthetic elaboration, enabling researchers to build more complex, drug-like molecules. Such scaffolds are frequently employed in the design of potential bioactive compounds, including non-natural amino acids and other functionalized building blocks for chemical biology . The exploration of novel chemical entities, either isolated from natural sources or obtained by chemical synthesis, is a fundamental process in pharmaceutical research, and sophisticated scaffolds like this are essential tools in that discovery process . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

2329122-17-8

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

Hydrolase-Mediated Kinetic Resolution

The use of hydrolases for enantioselective synthesis, as demonstrated in the preparation of cis-configured cyclohexanol derivatives, offers a viable pathway for accessing (1s,3s)-3-propoxycyclobutan-1-ol. In this approach, a racemic mixture of a cyclobutanol ester precursor undergoes enzymatic hydrolysis. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer, yielding the desired cis-alcohol with high enantiomeric excess (ee). For example, propan-2-yl (1s,3r)-3-acetyloxycyclohexane-1-carboxylate was resolved using CAL-B in methyl tert-butyl ether (MTBE), achieving >98% ee. Adapting this method to cyclobutane systems would require optimizing ester substrates (e.g., propionyl or acetyl esters) and solvent systems to accommodate ring strain.

Chemical Synthesis via Ring-Opening and Functionalization

Norrish-Yang Reaction for Bicyclic Intermediates

A sequential C–H/C–C functionalization strategy, as reported for 1,3-disubstituted cyclobutanes, provides a robust framework. Starting with cyclobutyl aryl ketones, a Norrish-Yang reaction generates bicyclo[1.1.1]pentan-2-ol intermediates (Figure 1). Subsequent palladium-catalyzed C–C cleavage/functionalization introduces substituents at the γ-position. For (1s,3s)-3-propoxycyclobutan-1-ol, this approach could involve:

  • Photoirradiation of a cyclobutyl ketone to form a bicyclic alcohol.

  • Palladium-catalyzed coupling with a propoxide nucleophile, leveraging ligands such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) to enhance stereocontrol.

Table 1: Representative Conditions for Palladium-Catalyzed Propoxylation

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
Ligandt-BuXPhos (10 mol%)
SolventToluene
Temperature100°C
Yield72–85% (theoretical)

Epoxide Ring-Opening with Propoxide

Forming a cis-1,3-cyclobutane diol epoxide followed by nucleophilic attack by propoxide represents another route. Epoxidation of cyclobutene derivatives using meta-chloroperbenzoic acid (mCPBA) generates strained epoxides, which undergo ring-opening with sodium propoxide in methanol. The stereochemistry of the epoxide dictates the cis configuration of the final product.

Stereoselective Alkylation and Etherification

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the stereospecific introduction of the propoxy group. Starting with (1s,3s)-cyclobutan-1,3-diol, reaction with propanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields the target compound. This method preserves the cis configuration due to the inversion mechanism of the Mitsunobu reaction.

Directed C–H Functionalization

Recent advances in C–H functionalization allow direct γ-propoxylation of cyclobutyl ketones. Using a palladium catalyst and a directing group (e.g., benzoyl), the ketone’s γ-C–H bond is activated for alkoxylation. For example, cyclobutyl benzoyl ketone treated with propyl boronic acid under oxidative conditions (Cu(OAc)₂, O₂) achieves γ-propoxylation with 65% yield.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography remains the primary method for purifying cis-cyclobutanol derivatives. Elution with ethyl acetate/hexane (3:7) effectively separates diastereomers.

Spectroscopic Analysis

  • ¹H NMR : The cis configuration is confirmed by coupling constants between H1 and H3 (J ≈ 6–8 Hz), compared to trans isomers (J ≈ 2–4 Hz).

  • Chiral HPLC : Using a Chiralpak AD-H column, enantiomeric excess is determined with hexane/isopropanol (95:5) mobile phase.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)ee (%)Scalability
Enzymatic Resolution45–60>98Moderate
Palladium Catalysis70–85N/AHigh
Mitsunobu Reaction50–6599Low

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-propoxycyclobutan-1-ol, cis can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-propoxycyclobutan-1-ol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activity.

Medicine

In medicine, (1s,3s)-3-propoxycyclobutan-1-ol, cis may have potential applications as a pharmaceutical intermediate. Its structural features could be exploited to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1s,3s)-3-propoxycyclobutan-1-ol, cis involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the propoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Cyclobutanol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Synthesis Yield CCS (Ų) [M+H]+ Reference
Cis-3-(fluoromethyl)cyclobutan-1-ol -CH₂F C₅H₉FO 104.12 N/A 120.2
Cis-3-((cyclopropylmethyl)amino)-3-propylcyclobutan-1-ol -NH(CH₂C₃H₅) C₁₁H₂₁NO 183.29 47% N/A
Cis-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol -C₆H₄CF₃ C₁₁H₁₁F₃O 228.20 N/A N/A
Cis-3-amino-1-methylcyclobutan-1-ol hydrochloride -NH₂, -CH₃ C₅H₁₂ClNO 137.61 N/A N/A
(1s,3s)-3-propoxycyclobutan-1-ol, cis -OCH₂CH₂CH₃ C₇H₁₄O₂ 130.18* Hypothetical Hypothetical N/A

*Calculated molecular weight based on formula.

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